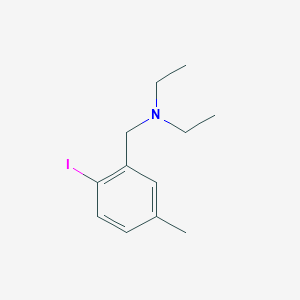
N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine: is an organic compound with the molecular formula C12H18IN It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a 2-iodo-5-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodo-5-methylbenzyl chloride from 2-iodo-5-methylbenzyl alcohol.
Alkylation: The 2-iodo-5-methylbenzyl chloride is then reacted with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The benzyl group can be reduced to form the corresponding ethylbenzyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include N-ethyl-N-(2-hydroxy-5-methylbenzyl)ethanamine, N-ethyl-N-(2-cyano-5-methylbenzyl)ethanamine, etc.
Oxidation: Products include this compound N-oxide.
Reduction: Products include N-ethyl-N-(2-ethyl-5-methylbenzyl)ethanamine.
Scientific Research Applications
N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in materials science, it may participate in polymerization reactions.
Comparison with Similar Compounds
N-ethyl-N-(2-iodo-5-methylbenzyl)ethanamine can be compared with other similar compounds such as:
N-ethyl-N-(2-bromo-5-methylbenzyl)ethanamine: Similar structure but with a bromine atom instead of iodine.
N-ethyl-N-(2-chloro-5-methylbenzyl)ethanamine: Similar structure but with a chlorine atom instead of iodine.
N-ethyl-N-(2-fluoro-5-methylbenzyl)ethanamine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
Molecular Formula |
C12H18IN |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-ethyl-N-[(2-iodo-5-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H18IN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
PTAJVZBKBWRDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















